

Pharmacological Profile of A-940894: A Technical Guide

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Compound of Interest

Compound Name: A-940894

Cat. No.: B1666458

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Abstract

A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides a comprehensive overview of the pharmacological properties of **A-940894**, summarizing its binding affinity, selectivity, and functional activity in both in vitro and in vivo models. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathway and experimental workflows. The data presented herein underscore the potential of **A-940894** as a valuable research tool for investigating the role of the H4 receptor in health and disease, and as a lead compound for the development of novel anti-inflammatory therapeutics.

Introduction

The histamine H4 receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in mediating inflammatory responses has made it an attractive target for the development of new drugs for allergic and inflammatory diseases. **A-940894** has emerged as a significant pharmacological tool due to its high affinity and selectivity for the H4 receptor. This guide details its pharmacological characteristics to support further research and development.

Binding Affinity and Selectivity

A-940894 demonstrates high-affinity binding to the histamine H4 receptor with notable selectivity over other histamine receptor subtypes. The binding affinity is typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinities of **A-940894**

Receptor	Species	Ki (nM)
Histamine H4 Receptor	Human	71[1][2]
Histamine H4 Receptor	Rat	7.6[1][2]
Histamine H1 Receptor	Human	> 5000[2]
Histamine H2 Receptor	Human	> 5000[2]
Histamine H3 Receptor	Human	3900[2]

In Vitro Pharmacology

The antagonist activity of **A-940894** at the H4 receptor has been confirmed in a variety of functional cell-based assays.

Table 2: In Vitro Functional Activity of **A-940894**

Assay	Cell Type	Effect of A-940894
Calcium Mobilization	Recombinant cells expressing H4R	Potent blockade of histamine-evoked calcium mobilization[2][3]
Mast Cell Shape Change	Mouse bone marrow-derived mast cells	Inhibition of histamine-induced shape change[2][3]
Eosinophil Chemotaxis	Human eosinophils	Inhibition of histamine-induced chemotaxis[2][3]

In Vivo Pharmacology

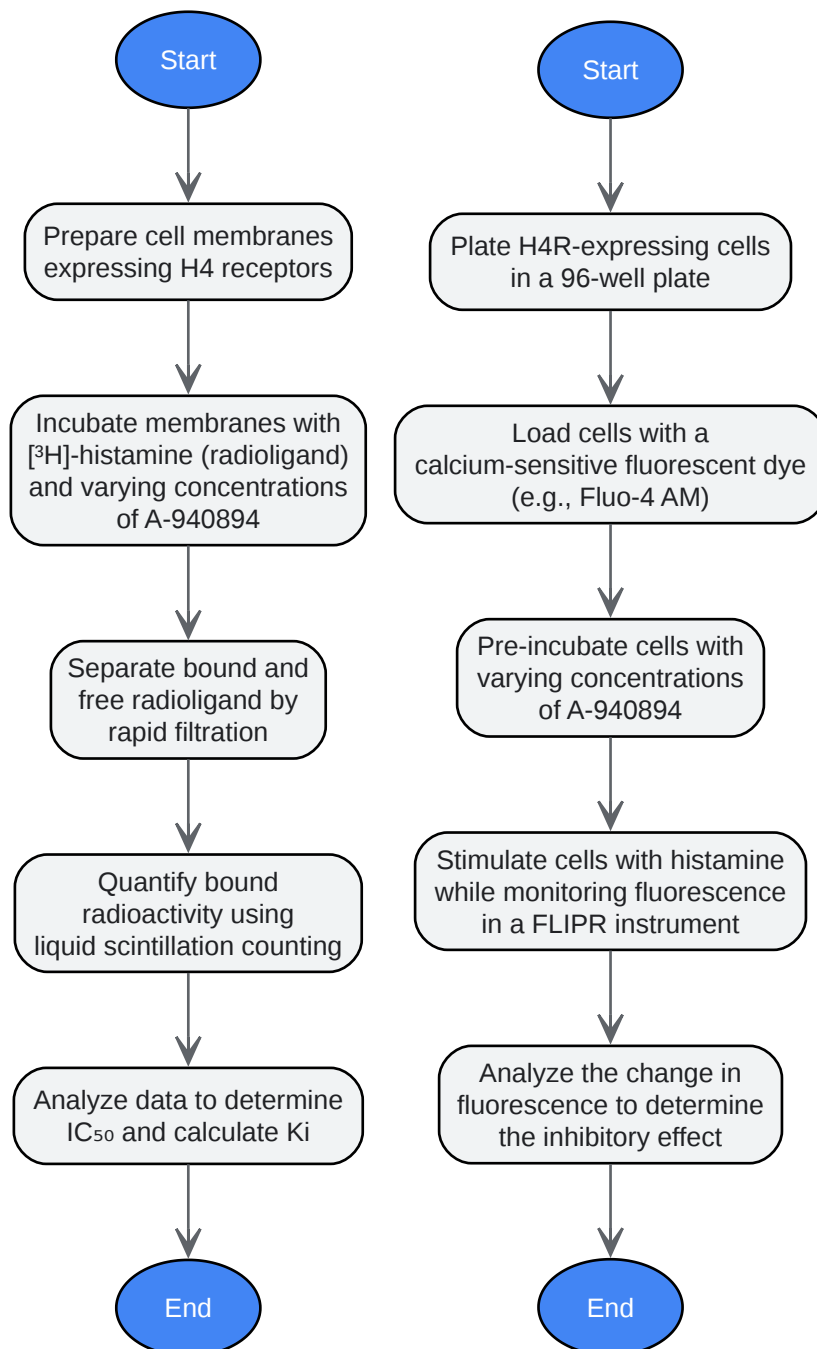
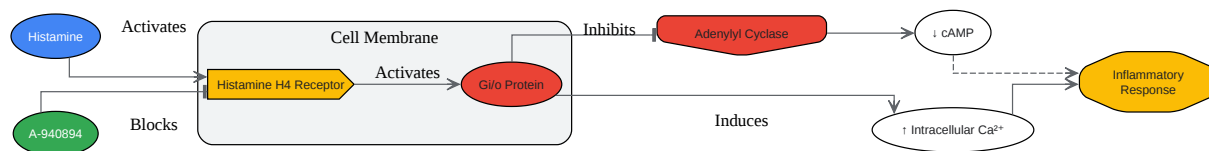
The anti-inflammatory properties of **A-940894** have been demonstrated in a well-established animal model of inflammation.

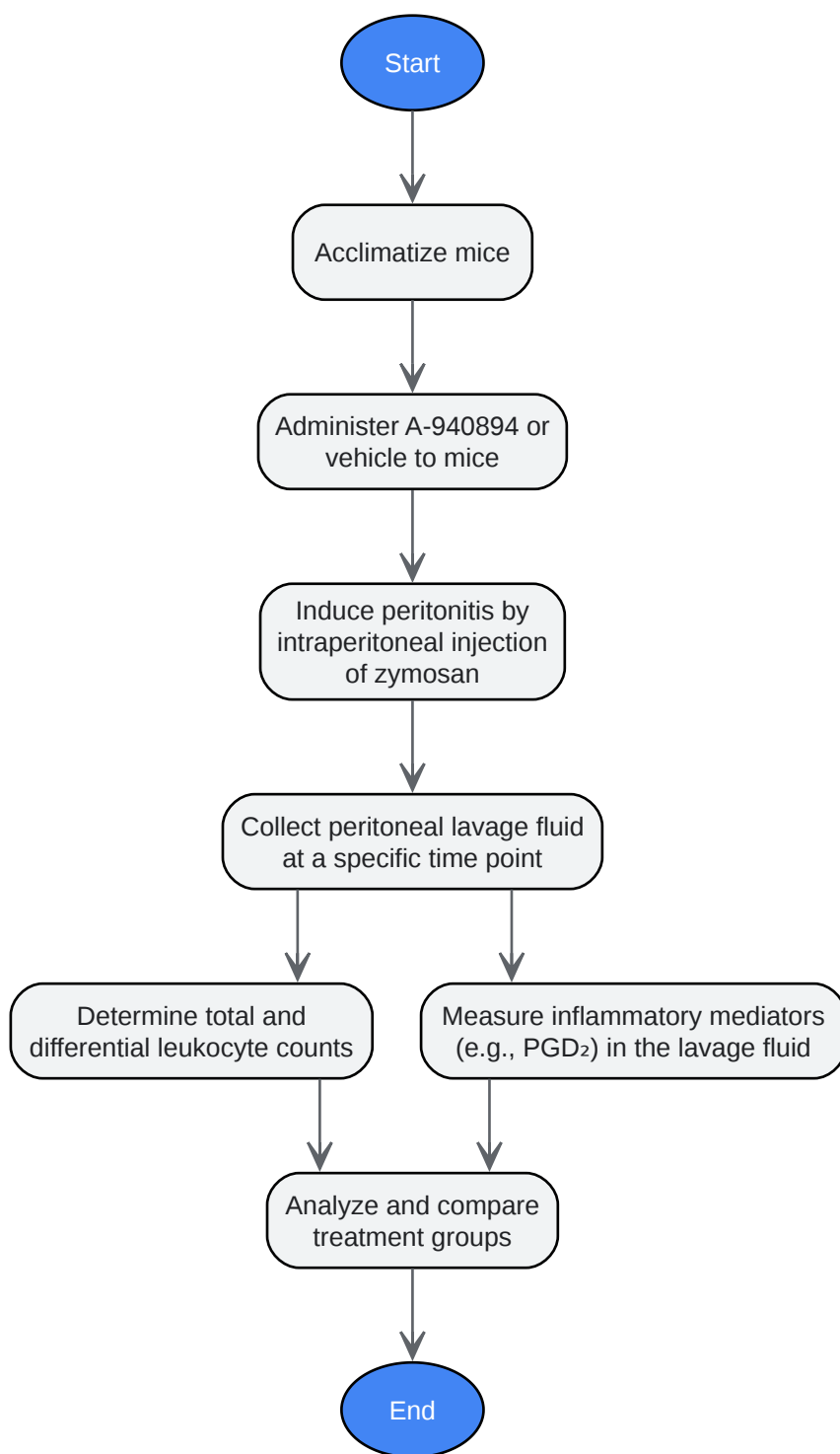
Table 3: In Vivo Anti-inflammatory Activity of **A-940894**

Model	Species	Key Findings
Zymosan-induced Peritonitis	Mouse	- Significantly blocked neutrophil influx into the peritoneal cavity.- Reduced intraperitoneal prostaglandin D2 (PGD2) levels. [2] [3] [4]

Signaling Pathway

A-940894 acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also leads to the mobilization of intracellular calcium. **A-940894** blocks these downstream signaling events by preventing histamine from binding to and activating the receptor.





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